2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
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Overview
Description
2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both oxadiazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with an appropriate acylating agent to form the oxadiazole derivative. This intermediate is then coupled with an indole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The oxadiazole and indole moieties can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different substituents, leading to different properties and applications.
3-Amino-4-azido-1,2,5-oxadiazole: Another oxadiazole derivative with distinct chemical and biological properties.
Uniqueness
What sets 2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE apart is its unique combination of oxadiazole and indole moieties, which confer specific chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H11N5O6 |
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Molecular Weight |
345.27 g/mol |
IUPAC Name |
[2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C14H11N5O6/c15-12-13(18-25-17-12)16-9(20)6-24-10(21)5-19-8-4-2-1-3-7(8)11(22)14(19)23/h1-4H,5-6H2,(H2,15,17)(H,16,18,20) |
InChI Key |
MICCSIBBLVUSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=NON=C3N |
Origin of Product |
United States |
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